molecular formula C12H18N4O3 B1481270 tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2097964-70-8

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No.: B1481270
CAS No.: 2097964-70-8
M. Wt: 266.3 g/mol
InChI Key: VVWGXDMAYABGMB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a high-value chemical building block designed for pharmaceutical research and the synthesis of complex molecules. Its structure incorporates two key functional groups: a Boc-protected azetidine and a formyl-substituted 1,2,3-triazole. The azetidine ring is a valuable saturated heterocycle used in medicinal chemistry to improve potency and physicochemical properties of drug candidates . The 1,2,3-triazole ring, typically formed via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), serves as a stable bioisostere and rigid linker . The formyl (aldehyde) group on the triazole ring is a highly versatile reactive handle, allowing for further synthetic elaboration through nucleophilic addition or reductive amination to create diverse chemical libraries. This compound is part of a class of molecules being investigated for their potential in drug discovery, with related triazole-carboxylate derivatives showing promise as agonists for biological targets such as the GPR119 receptor, which is relevant in the research of type-2 diabetes mellitus . As a key intermediate, it enables researchers to efficiently develop novel compounds for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGXDMAYABGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Key Structural Features Relevant to Synthesis

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate typically involves the following key steps:

Stepwise Detailed Procedures

Preparation of tert-butyl 3-aminoazetidine-1-carboxylate
  • Starting material: tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2).
  • This compound can be prepared or purchased commercially.
  • It serves as the azetidine core with a Boc-protected amine group.
Synthesis of 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole
  • React tert-butyl azide with 3,3-diethoxy-1-propyne in a 1:1 tert-butyl alcohol/water mixture.
  • Use copper(II) sulfate pentahydrate and sodium ascorbate as the catalytic system.
  • Sodium bicarbonate is added to maintain basic conditions.
  • Stir overnight at room temperature.
  • Workup involves extraction with ethyl acetate, washing with sodium bicarbonate solution, water, and brine, drying over MgSO4.
  • Yield: Approximately 79%.
  • This intermediate contains a diethoxymethyl group at the 4-position of the triazole, which serves as a protected aldehyde equivalent.
Conversion to 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde
  • Treat the diethoxymethyl triazole with trifluoroacetic acid (TFA) in dichloromethane and water.
  • Stir vigorously under nitrogen for 3 hours.
  • Workup includes washing with saturated sodium bicarbonate and brine, drying, and solvent removal.
  • Yield: Approximately 75%.
  • This step hydrolyzes the diethoxymethyl group to the free formyl group, generating the 4-formyl-1,2,3-triazole derivative.
Coupling of the triazole aldehyde to the azetidine moiety
  • React the 4-formyl-1,2,3-triazole with tert-butyl 3-aminoazetidine-1-carboxylate.
  • Use sodium triacetoxyborohydride as a reductive amination agent in an appropriate solvent such as dichloroethane.
  • Stir at room temperature for approximately 40 hours.
  • Quench with sulfuric acid, adjust pH, extract with dichloromethane, dry, and purify by column chromatography.
  • Yield: Around 60-70% reported in similar reductive amination reactions involving azetidine derivatives.

Summary Table of Preparation Steps

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Preparation of tert-butyl 3-aminoazetidine-1-carboxylate Commercial or literature methods - Starting azetidine core
2 CuAAC to form diethoxymethyl triazole tert-butyl azide + 3,3-diethoxy-1-propyne, CuSO4·5H2O, sodium ascorbate, NaHCO3, tert-butyl alcohol/water, RT overnight 79 Click chemistry step
3 Hydrolysis to formyl triazole TFA, DCM/H2O, RT 3 h 75 Converts acetal to aldehyde
4 Reductive amination with azetidine amine Sodium triacetoxyborohydride, dichloroethane, RT 40 h 60-70 Forms final target compound

Research Findings and Notes

  • The CuAAC reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles with excellent yields.
  • The use of diethoxymethyl substituents as masked aldehydes allows mild and selective introduction of formyl groups on the triazole ring without affecting other sensitive functionalities.
  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and high selectivity, minimizing side reactions on the azetidine ring or Boc protecting group.
  • Purification typically involves silica gel chromatography using mixtures of hexanes and ethyl acetate.
  • The overall synthetic route is modular and adaptable to analog synthesis by varying the azide or alkyne components.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound’s structure allows for modifications that can enhance its biological properties .

Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is not fully understood. it is believed that the triazole ring interacts with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

  • Structural Differences : Replaces the azetidine ring with a six-membered piperidine ring .
  • Impact on Properties :
    • Conformational Flexibility : Piperidine’s larger ring reduces ring strain, increasing flexibility compared to azetidine.
    • Steric Effects : Bulkier piperidine may hinder binding in sterically constrained biological targets.
    • Synthesis and Purity : Reported purity >97% (vs. azetidine analogs with 64–83% yields in some cases) .

tert-Butyl 3-(4-Acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

  • Functional Group Variation : Acetyl group replaces formyl at the triazole 4-position .
  • Reactivity and Applications :
    • Electrophilicity : Acetyl is less reactive than formyl, reducing suitability for nucleophilic additions (e.g., Schiff base formation).
    • Stability : Enhanced stability under basic or nucleophilic conditions compared to the formyl analog.

tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate

  • Structural Differences : Pyrrolidine (five-membered ring) replaces azetidine, and hydroxymethyl substitutes formyl .
  • Functional Implications: Hydrogen Bonding: Hydroxymethyl can act as a hydrogen bond donor/acceptor, unlike formyl. Oxidation Potential: Hydroxymethyl can be oxidized to formyl, enabling in situ generation of reactive intermediates .

tert-Butyl 3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate Hydrochloride

  • Functional Group Variation: Aminomethyl group replaces formyl .
  • Chemical Behavior :
    • Ionization : The primary amine (protonated in hydrochloride salt) enhances water solubility and enables salt bridge formation in biological systems.
    • Derivatization : Amine group allows for amide coupling or reductive alkylation, broadening medicinal chemistry applications .

Comparative Data Table

Compound Name Core Ring Triazole Substituent Key Physicochemical Properties Applications
tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate Azetidine Formyl High electrophilicity; moderate solubility in DMSO Covalent inhibitors, bioconjugation
tert-Butyl 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Piperidine Formyl >97% purity; flexible backbone Drug discovery scaffolds
tert-Butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Azetidine Acetyl Enhanced stability; reduced reactivity Stable intermediates in synthesis
tert-Butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate Pyrrolidine Hydroxymethyl Oxidizable to formyl; polar functional group Prodrug development
tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride Azetidine Aminomethyl High solubility in aqueous buffers Peptide mimetics, ion-channel modulators

Research Findings and Implications

  • Substituent Reactivity : The formyl group’s electrophilicity enables rapid conjugation with nucleophiles (e.g., amines, hydrazines), making it superior for click chemistry applications over acetyl or hydroxymethyl derivatives .
  • Biological Relevance : Azetidine-triazole scaffolds are explored in JAK inhibitor development (e.g., ), where small ring systems optimize steric complementarity with kinase active sites .

Biological Activity

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a synthetic compound featuring a triazole ring and an azetidine structure, which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 2098076-07-2

Mechanisms of Biological Activity

The biological activity of the compound can be attributed to its structural features:

  • Triazole Ring : Compounds containing triazole rings are often associated with antimicrobial and antifungal properties due to their ability to inhibit enzyme activity in target organisms.
  • Azetidine Structure : The azetidine moiety contributes to the compound's ability to interact with biological macromolecules, potentially influencing cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
tert-butyl 3-(4-methyltriazole)azetidineCandida albicans16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of triazole derivatives have been extensively studied. Research indicates that certain triazole-containing compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.

Mechanistic Insights

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Triazole derivatives can disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in studies involving similar compounds.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines provide insights into the therapeutic potential of this compound.

Cell LineIC₅₀ (µM)Reference
Hep-G2 (liver cancer)25
MCF7 (breast cancer)30

These findings indicate that the compound exhibits moderate cytotoxicity against specific cancer cell lines.

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from azetidine and triazole precursors. Key steps include:

  • Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring. Regioselectivity is ensured using tert-butyl carbamate-protected azetidine derivatives and propargyl aldehyde .
  • Formyl Group Introduction: Oxidation of a hydroxymethyltriazole intermediate using MnO₂ or Dess-Martin periodinant to introduce the formyl group .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using dichloromethane/hexane) to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 9.8–10.0 ppm confirm the formyl group. Azetidine protons appear as distinct multiplets (δ 3.5–4.5 ppm) .
    • ¹³C NMR: Carbonyl signals (C=O) near δ 155–160 ppm for the tert-butyl carbamate and δ 190–195 ppm for the formyl group .
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond lengths (e.g., triazole C-N: ~1.34 Å) and torsional angles, confirming regiochemistry .

Advanced: How can researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Validation Steps:
    • Recheck Synthesis: Confirm intermediates (e.g., via LC-MS) to rule out byproducts.
    • DFT Calculations: Compare experimental ¹H/¹³C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
    • Dynamic NMR: Variable-temperature studies to detect hindered rotation (e.g., tert-butyl group) causing split peaks .

Advanced: What reaction pathways are feasible for functionalizing the formyl group in this compound?

Methodological Answer:
The formyl group enables diverse derivatization:

  • Nucleophilic Addition: Reaction with hydroxylamine or hydrazines to form oximes/hydrazones, useful for bioconjugation .
  • Reductive Amination: Use NaBH₃CN with amines (e.g., benzylamine) to create secondary amines, enhancing pharmacological potential .
  • Click Chemistry: Formyl-alkyne ligation (via Sonogashira coupling) to append fluorophores or targeting moieties .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .
  • Handling: Use spark-proof tools (P242) and avoid exposure to moisture (P233+P410) .

Advanced: How does modifying the azetidine or triazole moieties impact biological activity?

Methodological Answer:

  • Case Studies:
    • Azetidine Substitution: Replacing tert-butyl with benzyl carbamate reduces metabolic stability but enhances binding to serotonin receptors .
    • Triazole Modifications: Fluorination at the triazole 4-position increases membrane permeability (logP: +0.5) but may reduce solubility .
  • Experimental Design: Use SAR studies with analogues (e.g., tert-butyl 3-(4-acetyl-triazolyl)azetidine) to quantify affinity via SPR or ITC .

Advanced: What strategies resolve low yields in the CuAAC step during synthesis?

Methodological Answer:

  • Optimization Variables:
    • Catalyst: Switch from CuSO₄/NaAsc to [Cu(MeCN)₄]PF₆ for higher regioselectivity (95% vs. 80%) .
    • Solvent: Use t-BuOH/H₂O (1:1) instead of DMF to reduce side reactions .
    • Temperature: Maintain 50°C for 12 hours to complete cycloaddition .

Basic: How is the tert-butyl group advantageous in medicinal chemistry applications?

Methodological Answer:

  • Steric Protection: Shields the azetidine nitrogen from oxidation, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in liver microsomes) .
  • Synthetic Handle: Acid-labile (TFA-cleavable) for deprotection in prodrug strategies .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding poses.
  • MD Simulations: AMBER for assessing stability of ligand-receptor complexes over 100 ns .
  • Pharmacophore Modeling: MOE to map hydrogen bonds (formyl group) and hydrophobic patches (tert-butyl) .

Advanced: How to analyze conflicting crystallographic data (e.g., disordered tert-butyl groups)?

Methodological Answer:

  • Refinement: In SHELXL, use PART and SIMU commands to model disorder. R-factor convergence <5% indicates reliable resolution .
  • Validation: Check PLATON alerts for missed symmetry or overfitting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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